molecular formula C17H26N2O5 B13051966 Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate CAS No. 2102410-09-1

Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B13051966
CAS No.: 2102410-09-1
M. Wt: 338.4 g/mol
InChI Key: NSYBEIFJQFVIHO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate is a compound that features a benzyl group, an aminooxy group, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This can be achieved through a catalyst-free, green protocol using glycerol as a solvent at room temperature . The Boc protection is essential to prevent unwanted side reactions during subsequent synthetic steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol yields the free amine .

Scientific Research Applications

Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a building block in the synthesis of medicinally active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate involves the reactivity of its functional groups. The aminooxy group can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be selectively deprotected under mild conditions using oxalyl chloride . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (S)-5-(aminooxy)-2-amino-pentanoate: Lacks the Boc protection, making it more reactive but less stable.

    Benzyl (S)-5-(aminooxy)-2-(acetylamino)pentanoate: Features an acetyl group instead of Boc, offering different reactivity and protection characteristics.

Uniqueness

Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its combination of a benzyl group, an aminooxy group, and a Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

2102410-09-1

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl (2S)-5-aminooxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)19-14(10-7-11-23-18)15(20)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21)/t14-/m0/s1

InChI Key

NSYBEIFJQFVIHO-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCON)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCON)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.